molecular formula C19H25NO3 B1324843 Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate CAS No. 898764-93-7

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate

Cat. No.: B1324843
CAS No.: 898764-93-7
M. Wt: 315.4 g/mol
InChI Key: HWNSYQUZPUPKQM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate involves several steps. One common method includes the reaction of 4-(3-pyrrolinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 6-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-2-23-19(22)8-4-3-7-18(21)17-11-9-16(10-12-17)15-20-13-5-6-14-20/h5-6,9-12H,2-4,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNSYQUZPUPKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643063
Record name Ethyl 6-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-93-7
Record name Ethyl 4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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